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Compound of Interest

Compound Name: 2-Isopropenylaniline

CAS No.: 52562-19-3

Cat. No.: B1294904

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-
isopropenylaniline and its structural isomers, 2-allylaniline and 2-propenylaniline.

Understanding the distinct spectroscopic signatures of these compounds is crucial for

unambiguous structure elucidation in synthetic chemistry and drug development, where precise

molecular architecture is paramount. This document outlines the expected quantitative data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison
The structural nuances between 2-isopropenylaniline, 2-allylaniline, and 2-propenylaniline

give rise to discernible differences in their respective spectra. The following tables summarize

the key expected data points for each technique, highlighting the diagnostic peaks that enable

differentiation.

Table 1: Comparative ¹H NMR Data (Predicted)
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Compound Chemical Shift (δ) and Multiplicity

2-Isopropenylaniline

~7.0-7.5 ppm (m, 4H, Ar-H), ~5.3 ppm (s, 1H,

=CH₂), ~5.0 ppm (s, 1H, =CH₂), ~3.8 ppm (br s,

2H, -NH₂), ~2.1 ppm (s, 3H, -CH₃)

2-Allylaniline

~6.6-7.2 ppm (m, 4H, Ar-H), ~5.9 ppm (ddt, 1H,

-CH=), ~5.1 ppm (dd, 1H, =CH₂), ~5.0 ppm (dd,

1H, =CH₂), ~3.6 ppm (br s, 2H, -NH₂), ~3.4 ppm

(d, 2H, -CH₂-)

2-Propenylaniline

~6.7-7.3 ppm (m, 4H, Ar-H), ~6.5 ppm (d, 1H,

Ar-CH=), ~6.0 ppm (dq, 1H, =CH-CH₃), ~3.7

ppm (br s, 2H, -NH₂), ~1.9 ppm (d, 3H, -CH₃)

Table 2: Comparative ¹³C NMR Data (Predicted)

Compound Expected Chemical Shifts (δ)

2-Isopropenylaniline

~145 ppm (Ar-C-N), ~142 ppm (C=CH₂), ~130

ppm, ~128 ppm, ~126 ppm, ~118 ppm (Ar-CH),

~115 ppm (=CH₂), ~22 ppm (-CH₃)

2-Allylaniline

~144 ppm (Ar-C-N), ~137 ppm (-CH=), ~130

ppm, ~127 ppm, ~125 ppm, ~118 ppm (Ar-CH),

~116 ppm (=CH₂), ~38 ppm (-CH₂-)

2-Propenylaniline

~143 ppm (Ar-C-N), ~131 ppm (Ar-CH=), ~129

ppm, ~128 ppm, ~127 ppm, ~119 ppm (Ar-CH),

~125 ppm (=CH-CH₃), ~18 ppm (-CH₃)

Table 3: Comparative IR Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)

2-Isopropenylaniline

3450-3300 (N-H stretch), 3100-3000 (Ar C-H

stretch), 1640 (C=C stretch), 1620 (N-H bend),

890 (C=CH₂ bend)

2-Allylaniline

3450-3300 (N-H stretch), 3100-3000 (Ar C-H

stretch), 1640 (C=C stretch), 1620 (N-H bend),

990, 910 (alkene C-H bend)

2-Propenylaniline

3450-3300 (N-H stretch), 3100-3000 (Ar C-H

stretch), 1650 (C=C stretch), 1620 (N-H bend),

965 (trans C-H bend)

Table 4: Comparative Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks

(m/z)

2-Isopropenylaniline 133 118 ([M-CH₃]⁺), 91, 77

2-Allylaniline 133 106 ([M-C₂H₃]⁺), 91, 77

2-Propenylaniline 133 118 ([M-CH₃]⁺), 106, 91, 77

Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental

procedures. The following are detailed methodologies for the key analytical techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the

sample is fully dissolved and free of any particulate matter.

Instrument Parameters (¹H NMR):
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Spectrometer: 300 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 75 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the surface

of a clean, dry salt plate (e.g., NaCl or KBr).

Sample Analysis: Place a second salt plate on top of the first to create a thin liquid film.

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be acquired

prior to the sample scan.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or

through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample

in a volatile solvent (e.g., dichloromethane, ethyl acetate).

Ionization Method: Electron Ionization (EI) is a standard method for small organic molecules.

Instrument Parameters:

Ionization Energy: 70 eV.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-200).

Source Temperature: Typically 200-250 °C.

Visualization of the Analytical Workflow
The logical process for the spectroscopic confirmation of 2-isopropenylaniline's structure is

outlined in the following diagram.
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Caption: Workflow for the spectroscopic confirmation of 2-isopropenylaniline.

To cite this document: BenchChem. [Spectroscopic Confirmation of 2-Isopropenylaniline: A
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294904/docs#spectroscopic-confirmation-of-2-
isopropenylaniline-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294904?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

